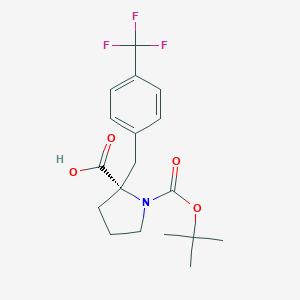

(S)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C18H22F3NO4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-L-Proline derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H22F3NO4

- Molecular Weight : 373.37 g/mol

- CAS Number : 959582-85-5

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group on the benzyl side chain, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

1. Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit specific enzymes, particularly those involved in neurodegenerative diseases:

- BACE-1 Inhibition : Research indicates that derivatives of pyrrolidine compounds can inhibit the BACE-1 enzyme, which is crucial in the production of amyloid-beta peptides implicated in Alzheimer's disease. The inhibition occurs with sub-micromolar activity, suggesting that this compound may be a promising lead for developing therapeutic agents against Alzheimer's disease .

2. Antioxidant Activity

The trifluoromethyl group has been associated with enhanced antioxidant properties. Compounds containing this moiety have demonstrated the ability to scavenge free radicals effectively, contributing to their potential protective effects against oxidative stress-related damage in cells .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Hydrogen Bonding : The presence of the trifluoromethyl group may facilitate hydrogen bonding interactions with target proteins, enhancing binding affinity and specificity.

- Lipophilicity : The Boc group increases the lipophilicity of the compound, allowing for better membrane permeability and cellular uptake.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| BACE-1 Inhibition | Sub-micromolar inhibition observed | |

| Antioxidant Activity | Effective free radical scavenging | |

| Lipophilicity | Enhanced membrane permeability |

Case Study: BACE-1 Inhibition

In a study focused on the synthesis of 5-oxopyrrolidine derivatives, it was found that certain modifications led to significant inhibition of BACE-1. The introduction of aryl groups via directed C(sp³)–H activation was pivotal in achieving this inhibition. The study suggests that this compound could serve as a scaffold for further optimization in drug design targeting neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Synthesis of Anticoagulants

One of the prominent applications of this compound is in the synthesis of anticoagulants, particularly direct Factor Xa inhibitors. For instance, derivatives of (S)-1-(tert-butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid have been utilized in the development of Eribaxaban, a drug with high affinity for human Factor Xa, which is crucial in preventing venous thromboembolism (VTE) .

Drug Design and Development

The compound serves as an important intermediate in drug design. Its structural features allow for modifications that can enhance the efficacy and selectivity of new therapeutic agents. For example, modifications to the pyrrolidine ring can lead to compounds with improved pharmacological profiles .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Utilizing tert-butoxycarbonyl protection to stabilize the amine group during cyclization.

- Trifluoromethylation : Introducing the trifluoromethyl group through electrophilic fluorination methods, enhancing lipophilicity and biological activity.

- Carboxylic Acid Functionalization : The final step involves deprotection and functionalization to yield the desired carboxylic acid derivative.

Reaction Conditions

The reactions are generally conducted under inert atmospheres (nitrogen or argon) to prevent oxidation and moisture interference. Temperature control is crucial during trifluoromethylation to ensure optimal yields .

Case Studies

Several studies have documented the efficacy of these compounds in preclinical models:

- In a study focusing on VTE prevention, derivatives demonstrated significant anticoagulant effects comparable to established therapies .

- Another investigation highlighted the compound's potential in treating conditions associated with excessive coagulation, showcasing its utility in clinical settings .

Propiedades

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-4-9-17(22,14(23)24)11-12-5-7-13(8-6-12)18(19,20)21/h5-8H,4,9-11H2,1-3H3,(H,23,24)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVYODUEBIJKKN-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428028 |

Source

|

| Record name | Boc-(S)-alpha-(4-trifluoromethylbenzyl)-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217720-94-9 |

Source

|

| Record name | Boc-(S)-alpha-(4-trifluoromethylbenzyl)-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.